Cynanoside J

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

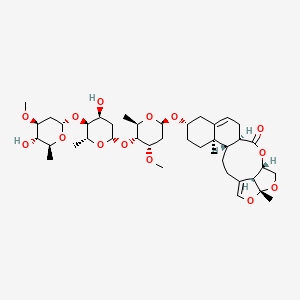

C41H62O14 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

InChI |

InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26+,27-,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 |

InChI Key |

UTQDRWSHVALSEO-BOADQODESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)[C@@H]6CC=C5C4)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cynanoside J from Cynanchum atratum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Cynanoside J, a pregnane glycoside identified from the roots of the medicinal plant Cynanchum atratum. This document outlines the general methodologies employed for the extraction and purification of this class of compounds and presents the available data in a structured format for scientific reference.

Introduction

Cynanchum atratum Bunge, a plant belonging to the Apocynaceae family, has a long history of use in traditional medicine, particularly in East Asia. Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, with C21 steroidal glycosides being a prominent class. These compounds have garnered significant scientific interest due to their potential pharmacological activities, including anti-inflammatory, cytotoxic, and immunosuppressive effects.

Among the numerous steroidal glycosides isolated from Cynanchum atratum, the cynanosides represent a significant subgroup. This compound, a novel 13,14:14,15-diseco-pregnane-type steroidal glycoside, was discovered as part of a broader phytochemical investigation of the plant's roots.[1] This guide details the scientific journey of its discovery and the technical aspects of its isolation.

Discovery of this compound

This compound was first reported in a 2005 study that led to the isolation and characterization of ten novel pregnane glycosides, named cynanosides A–J, from the roots of Cynanchum atratum.[1] The discovery was the result of a systematic bioassay-guided fractionation and detailed spectroscopic analysis of the plant's extract. The structure of this compound, including its absolute stereochemistry, was elucidated using a combination of spectroscopic techniques and chemical methods.[1]

Experimental Protocols

While the specific quantitative data for the isolation of this compound is not fully detailed in publicly available literature, a general methodology can be constructed based on protocols for the isolation of other pregnane glycosides from Cynanchum atratum.[2][3][4] The following represents a probable workflow for the isolation and purification of this compound.

Plant Material and Extraction

-

Plant Material: The roots of Cynanchum atratum are collected, washed, dried, and pulverized into a fine powder.

-

Extraction: The powdered root material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The pregnane glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography for further separation.

-

Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient elution system (e.g., chloroform-methanol-water).

-

Further Purification: Fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and reversed-phase (RP-18) column chromatography.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC to yield pure this compound.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been conducted to establish the connectivity of atoms within the molecule, including the structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Chemical Methods: Acid hydrolysis to separate the aglycone from the sugar residues, followed by derivatization and chromatographic analysis of the sugars, would have been employed to identify the constituent monosaccharides and their stereochemistry.

Data Presentation

Due to the limited availability of the full-text publication, specific quantitative data for this compound is not provided here. The following tables are structured to accommodate such data once it becomes available.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | To be determined by HR-MS |

| Molecular Weight | To be determined |

| Appearance | Typically a white amorphous powder |

| Optical Rotation | To be determined |

| ¹H NMR (ppm) | Specific chemical shifts to be determined |

| ¹³C NMR (ppm) | Specific chemical shifts to be determined |

| Key HMBC Correlations | To be determined |

| Key COSY Correlations | To be determined |

Table 2: Chromatographic Data for this compound

| Chromatographic System | Retention Time (min) |

| Analytical HPLC | To be determined |

| Preparative HPLC | To be determined |

Biological Activity

While the specific biological activities of this compound have not been extensively reported in the available literature, other cynanosides and extracts from Cynanchum atratum have demonstrated a range of pharmacological effects. For instance, Cynanoside F has been shown to have anti-inflammatory properties by suppressing the MAPK signaling pathway.[5][6][7] Further research is needed to elucidate the potential therapeutic applications of this compound.

The following diagram depicts a simplified signaling pathway that is known to be modulated by other compounds from Cynanchum atratum.

Conclusion

This compound is a noteworthy discovery among the diverse array of C21 steroidal glycosides found in Cynanchum atratum. While this guide provides a comprehensive overview of its discovery and a generalized protocol for its isolation, further research is required to fully characterize its physicochemical properties, elucidate its specific biological activities, and assess its potential for drug development. The methodologies outlined herein provide a solid foundation for researchers to build upon in their future investigations of this and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Twelve pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seco-pregnane steroidal glycosides from the roots of Cynanchum atratum and their anti-TMV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Pregnane Glycosides from Gymnema sylvestre - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cynanoside J: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside J is a naturally occurring steroidal glycoside that belongs to the class of 13,14:14,15-diseco-pregnane-type compounds. It was first isolated from the roots of Cynanchum atratum, a plant used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with generalized experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is characterized by a unique seco-pregnane steroidal skeleton, where the C-ring of the typical pregnane core has undergone cleavage. This structural feature is a hallmark of a series of related compounds isolated from the Cynanchum genus. While the definitive spectral data from its original elucidation is not widely available, its classification as a 13,14:14,15-diseco-pregnane-type steroidal glycoside provides a basis for understanding its fundamental structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1800029-53-1 | Generic Chemical Databases |

| Molecular Formula | Not definitively reported in accessible literature. | - |

| Molecular Weight | Not definitively reported in accessible literature. | - |

| Source Organism | Cynanchum atratum | (Yeo et al., 1998) |

| Chemical Class | 13,14:14,15-diseco-pregnane-type steroidal glycoside | (Yeo et al., 1998) |

Note: Detailed quantitative data such as molecular formula and weight are not available in the readily accessible scientific literature. The primary reference is cited for the initial isolation and classification.

Biological Activity

Initial studies have indicated that this compound possesses cytotoxic properties against several human cancer cell lines. This has prompted interest in its potential as a lead compound in oncology drug development.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Cancer Type | Source |

| HL-60 | 6.38 | Promyelocytic Leukemia | Commercial Vendor Data |

| THP-1 | 5.82 | Acute Monocytic Leukemia | Commercial Vendor Data |

| Caco-2 | 6.76 | Colorectal Adenocarcinoma | Commercial Vendor Data |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The following sections provide a generalized methodology typical for the study of this class of compounds.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from the roots of Cynanchum atratum would involve the following steps:

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques. A typical approach would include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide precise mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the proton environments in the molecule, including the characteristic signals of the steroidal backbone and the sugar moieties.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the sequence and linkage of the sugar units to the aglycone.

-

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds from Cynanchum atratum, such as Cynanoside F, have been shown to exert anti-inflammatory effects by inhibiting the MAPK signaling pathway. Based on this, a putative signaling pathway for the biological activity of this compound could be hypothesized to involve similar mechanisms.

Disclaimer: The signaling pathway depicted above is a generalized representation based on the known activities of related compounds and should be considered hypothetical until confirmed by specific experimental evidence for this compound.

Conclusion

This compound is a structurally interesting natural product with demonstrated cytotoxic activity. Its unique 13,14:14,15-diseco-pregnane skeleton makes it a compelling target for further investigation in the context of drug discovery. Future research should focus on elucidating its precise mechanism of action and exploring its therapeutic potential in greater detail. The development of synthetic routes to this compound and its analogs could also open up new avenues for structure-activity relationship studies.

An In-depth Technical Guide to the Putative Biosynthesis of Cynanoside J in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Cynanoside J has not been fully elucidated in published literature. This guide presents a putative pathway constructed from the established biosynthesis of C21 steroidal glycosides, the known chemical structure of this compound, and general plant steroid metabolism.

Introduction to this compound

This compound is a C21 steroidal glycoside, a class of secondary metabolites found in various plant species, particularly within the Cynanchum genus of the Apocynaceae family.[1][2][3][4][5] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. The core structure of this compound consists of a C21 steroid aglycone, which is a pregnane-type steroid, linked to a chain of sugar moieties.[][7] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from primary metabolites to the final glycosylated product. It includes detailed descriptions of the key enzymatic steps, potential intermediates, and the cellular machinery involved. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and presents quantitative data considerations for future research.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Isoprenoid Precursors: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

-

Biosynthesis of the C21 Steroidal Aglycone: Cyclization of isoprenoid precursors to form the steroidal backbone, followed by a series of modifications to yield the specific pregnane-type aglycone of this compound.

-

Glycosylation of the Aglycone: Sequential attachment of sugar moieties to the steroidal aglycone by UDP-dependent glycosyltransferases (UGTs).

Formation of Isoprenoid Precursors (IPP and DMAPP)

Plants utilize two primary pathways for the synthesis of the five-carbon isoprenoid building blocks, IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation yield IPP, which can be isomerized to DMAPP.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. It is generally considered the primary source of IPP and DMAPP for the biosynthesis of sterols in plants.[8]

Biosynthesis of the C21 Steroidal Aglycone

The biosynthesis of the C21 steroidal aglycone of this compound is believed to proceed from the universal sterol precursor, cholesterol.

-

Squalene Biosynthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form squalene.

-

Cyclization to Cycloartenol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the primary sterol precursor in plants.[8][9]

-

Conversion of Cycloartenol to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications, including demethylations, isomerizations, and reductions, to yield cholesterol.[8][10]

-

Formation of the Pregnane-type Aglycone: Cholesterol is the precursor to C21 steroids.[11] The conversion to a pregnane-type aglycone involves the side-chain cleavage of cholesterol, a reaction catalyzed by cytochrome P450 enzymes. This is followed by a series of hydroxylations, oxidations, and other modifications at various positions on the steroid nucleus to produce the specific aglycone of this compound. The exact sequence and enzymes for this compound are yet to be identified.

Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the attachment of a sugar chain to the C21 steroidal aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is specific for the sugar donor (an activated sugar nucleotide, e.g., UDP-glucose) and the acceptor molecule (the aglycone or a partially glycosylated intermediate). The glycosylation likely occurs in a stepwise manner, with each sugar being added sequentially to the growing chain.

Quantitative Data on this compound Biosynthesis

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics and precursor conversion rates in the this compound biosynthetic pathway. However, for researchers aiming to elucidate this pathway, the following quantitative parameters are crucial for a comprehensive understanding and for metabolic engineering applications.

| Parameter | Description | Importance in Pathway Analysis |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants (Km), maximum reaction velocity (Vmax), and turnover number (kcat) for each biosynthetic enzyme. | Determines substrate affinity, catalytic efficiency, and identifies potential rate-limiting steps in the pathway. |

| Precursor Conversion Rates | The efficiency of conversion of a specific precursor to its corresponding product in vivo or in vitro. | Helps in identifying bottlenecks in the pathway and optimizing precursor supply for enhanced production. |

| Gene Expression Levels | Quantitative measurement of the transcripts of biosynthetic genes (e.g., via qRT-PCR or RNA-Seq) in different tissues and under various conditions. | Correlates gene expression with metabolite accumulation, aiding in the identification of key regulatory genes. |

| Metabolite Concentrations | Quantification of this compound and its biosynthetic intermediates in plant tissues using techniques like HPLC-MS or GC-MS. | Provides a direct measure of the pathway's output and helps in understanding the metabolic flux. |

| Protein Abundance | Quantification of the biosynthetic enzymes using proteomics techniques (e.g., targeted mass spectrometry). | Correlates enzyme levels with metabolic output, providing insights into post-transcriptional regulation. |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining classical biochemical methods with modern 'omics' technologies.

Identification of Biosynthetic Genes and Enzymes

A common strategy involves a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes.[12][13]

Experimental Workflow:

-

Tissue Selection and Metabolite Profiling: Select plant tissues with high accumulation of this compound (e.g., roots of Cynanchum species).[1][2][3][4][5] Perform metabolomic analysis (LC-MS) to confirm the presence and relative abundance of this compound and potential intermediates.

-

Transcriptome Sequencing (RNA-Seq): Perform RNA-Seq on tissues with high and low concentrations of this compound.

-

Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of this compound. This will generate a list of candidate genes, including cytochrome P450s, UGTs, and other modifying enzymes.[13]

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes and express them in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana).

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with putative substrates to confirm their function. For example, a candidate UGT would be tested for its ability to glycosylate the this compound aglycone in the presence of a UDP-sugar donor.

-

In Vivo Functional Characterization: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native plant to confirm the role of the identified genes in this compound biosynthesis.

Protocol for a UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a general method for assaying the activity of a candidate UGT involved in this compound biosynthesis. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the glycosylation reaction.[14][15][16][17]

Materials:

-

Purified recombinant UGT enzyme

-

This compound aglycone (or a glycosylated intermediate) as the acceptor substrate

-

UDP-sugar (e.g., UDP-glucose, UDP-rhamnose) as the donor substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Luminometer

Procedure:

-

Prepare the Glycosyltransferase Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the assay buffer, the acceptor substrate (aglycone), and the UDP-sugar donor.

-

Initiate the Reaction: Add the purified UGT enzyme to the reaction mixture to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction: The reaction can be stopped by heating or by the addition of the UDP detection reagent.

-

Detect UDP Formation: Add an equal volume of the UDP Detection Reagent from the UDP-Glo™ kit to the reaction mixture. This reagent converts the UDP produced to ATP, which then generates a luminescent signal in a luciferase reaction.

-

Measure Luminescence: Incubate for 60 minutes at room temperature and measure the luminescence using a luminometer.

-

Data Analysis: The amount of UDP produced is proportional to the luminescence signal. A standard curve with known concentrations of UDP should be generated to quantify the UGT activity.

Visualizations of Pathways and Workflows

Caption: Overview of the putative biosynthetic pathway of this compound.

Caption: Experimental workflow for identifying this compound biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a complex and fascinating area of plant secondary metabolism. While the complete pathway remains to be fully elucidated, the proposed route, based on the well-established principles of steroidal glycoside biosynthesis, provides a solid framework for future research. The integration of multi-omics approaches with classical biochemical techniques will be instrumental in identifying the specific enzymes and intermediates involved in this pathway. A thorough understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this and other valuable medicinal compounds through metabolic engineering and synthetic biology approaches. The protocols and data frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of natural product biosynthesis.

References

- 1. C21 steroidal glycosides from the roots of Cynanchum saccatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C21 steroidal glycosides from Cynanchum paniculatum (Bunge) Kitagawa: structural elucidation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 7. This compound CAS#: 1800029-53-1 [m.chemicalbook.com]

- 8. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]

- 12. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.co.uk [promega.co.uk]

- 15. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 16. mdpi.com [mdpi.com]

- 17. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.com]

Cynanoside J: A Technical Guide on its Natural Sources and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The intricate world of natural products continues to be a vital source of novel therapeutic agents. Among these, the C21 steroidal glycosides from the genus Cynanchum have garnered significant attention for their diverse biological activities. This technical guide focuses on Cynanoside J, a member of this promising class of compounds. This document provides a comprehensive overview of its natural sources, and while quantitative abundance data remains elusive in publicly available literature, we present a qualitative understanding of its origins. Furthermore, this guide details the general experimental protocols for the isolation of related C21 steroidal glycosides and explores a putative signaling pathway based on the well-characterized activities of a closely related analogue, Cynanoside F.

Natural Sources of this compound

This compound is a 13,14:14,15-diseco-pregnane-type steroidal glycoside. To date, it has been identified in two species of the Asclepiadaceae family:

-

Cynanchum atratum : The roots of this perennial herb, a staple in traditional Chinese medicine, are the primary reported source of this compound[1]. A number of other cynanosides, designated A through I, have also been isolated from this plant[1].

-

Cynanchum taihangense : This species has also been identified as a natural source of this compound.

While these plants are confirmed sources, there is a notable absence of quantitative data in the current body of scientific literature regarding the specific abundance or yield of this compound. General studies on pregnane glycosides in Cynanchum species suggest that the concentration of individual glycosides can vary significantly.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Compound Class |

| Cynanchum atratum | Asclepiadaceae | Roots | 13,14:14,15-diseco-pregnane-type steroidal glycoside |

| Cynanchum taihangense | Asclepiadaceae | Not specified | 13,14:14,15-diseco-pregnane-type steroidal glycoside |

Experimental Protocols: Isolation and Purification of C21 Steroidal Glycosides from Cynanchum Species

While a specific, detailed protocol for the isolation of this compound is not available, the general methodology for extracting and purifying C21 steroidal glycosides from Cynanchum roots is well-established. The following is a composite protocol based on methods described for the isolation of related compounds from Cynanchum atratum and other species.

2.1. Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Cynanchum atratum are used as the starting material.

-

Solvent Extraction: The powdered roots are typically extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The C21 steroidal glycosides are generally enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol.

-

ODS (Octadecylsilyl) Chromatography: Further separation is achieved using an ODS column with a methanol-water gradient.

-

2.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual glycosides, including what would be this compound, is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a methanol-water or acetonitrile-water mobile phase.

2.4. Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete structure, including the stereochemistry of the aglycone and the sugar moieties.

References

Unveiling the Ethnobotanical Potential of Cynanoside J-Containing Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the ethnobotanical applications and pharmacological potential of plants containing Cynanoside J, a C21 steroidal glycoside. While direct research on this compound is limited, this document compiles the available data on its source plants, related compounds, and potential therapeutic avenues, providing a foundation for future investigation.

Ethnobotanical Landscape of Cynanchum Species

This compound has been identified in plant species belonging to the Cynanchum genus, notably Cynanchum atratum and Cynanchum taihangense. Traditional medicine systems, particularly in East Asia, have long utilized these plants for a variety of therapeutic purposes.

Cynanchum atratum , commonly known as "Baiwei" in Traditional Chinese Medicine, has a rich history of use for its reputed anti-inflammatory, diuretic, and detoxifying properties.[1][2] Ethnobotanical records indicate its application in the treatment of:

-

Fever and inflammatory conditions

-

Urinary tract infections and edema[1]

-

Respiratory ailments such as bronchitis and coughs[1]

-

Postpartum fatigue[1]

-

Abscesses and snakebites

Cynanchum taihangense also has traditional uses, although less documented in the readily available literature. The genus Cynanchum as a whole is recognized for its diverse medicinal applications, often attributed to the presence of C21 steroidal glycosides.[3][4][5]

Phytochemistry: The Central Role of C21 Steroidal Glycosides

The therapeutic effects of Cynanchum species are largely attributed to their rich content of C21 steroidal glycosides, a class of compounds to which this compound belongs. Over 440 different compounds have been isolated from this genus, with C21 steroids being a major chemical constituent.[3] These compounds have garnered significant scientific interest for their diverse pharmacological activities.

Pharmacological Insights: Cytotoxicity and Anti-inflammatory Potential

While specific pharmacological data for this compound remains scarce, studies on related C21 steroidal glycosides from Cynanchum species provide valuable insights into its potential bioactivities.

Cytotoxic Activity

A key study by Cui et al. (2016) on Cynanchum taihangense investigated the cytotoxic effects of several C21 steroidal glycosides, including compounds structurally related to this compound, against various human cancer cell lines. The findings from this and similar studies indicate a potential anticancer role for this class of compounds.

Table 1: Cytotoxicity of C21 Steroidal Glycosides from Cynanchum taihangense (IC₅₀ in µM)

| Compound | HL-60 (Leukemia) | THP-1 (Leukemia) | Caco-2 (Colon Cancer) |

| Cynataihoside B | > 40 | > 40 | 1.23 |

| Cynataihoside C | > 40 | 7.85 | > 40 |

| 5-Fluorouracil (Control) | - | - | 6.76 |

| Data extracted from Cui et al. (2016).[6] |

Anti-inflammatory Mechanisms of a Related Glycoside: Cynanoside F

Extensive research on Cynanoside F, another C21 steroidal glycoside from Cynanchum atratum, has elucidated its potent anti-inflammatory properties. These studies provide a valuable framework for investigating the potential mechanisms of action of this compound.

Cynanoside F has been shown to mitigate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] Specifically, it downregulates the phosphorylation of key proteins in this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

This section outlines the general methodologies employed in the isolation and evaluation of C21 steroidal glycosides from Cynanchum species, which can be adapted for the study of this compound.

Isolation and Structural Elucidation of C21 Steroidal Glycosides

Workflow for Isolation and Identification

Caption: General workflow for the isolation and structural identification of C21 steroidal glycosides.

The general procedure involves the extraction of dried and powdered plant material (typically the roots) with a polar solvent like ethanol. The crude extract is then subjected to a series of partitioning and chromatographic steps to isolate individual compounds. Structural elucidation is subsequently performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay

The cytotoxic activity of C21 steroidal glycosides is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

References

- 1. researchgate.net [researchgate.net]

- 2. Pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Cynanoside J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside J is a C21 steroidal glycoside that has been isolated from plants of the Cynanchum genus, such as Cynanchum taihangense and Cynanchum atratum.[1][2][3] These plants have a history of use in traditional medicine, and various compounds isolated from them, including this compound, have been investigated for their biological activities.[1][2][3] In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. This technical guide provides a detailed overview of the available data on the in vitro mechanism of action of this compound, focusing on its cytotoxic activity, and outlines the experimental protocols used for its evaluation.

Cytotoxic Activity of this compound

The primary in vitro biological activity reported for this compound is its cytotoxicity against human tumor cell lines. Quantitative analysis has been performed to determine its half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against three distinct human cancer cell lines: HL-60 (human promyelocytic leukemia), THP-1 (human monocytic leukemia), and Caco-2 (human colorectal adenocarcinoma). The IC50 values are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 6.38 |

| THP-1 | Human Monocytic Leukemia | 5.82 |

| Caco-2 | Human Colorectal Adenocarcinoma | 6.76 |

Data sourced from MedChemExpress and GlpBio product datasheets referencing Wang Y B, et al. (2017).[4][5]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using a colorimetric assay that measures cell metabolic activity.

Cytotoxicity Assay Protocol (MTT Assay)

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability and cytotoxicity.

1. Cell Culture and Seeding:

- Human cancer cell lines (HL-60, THP-1, or Caco-2) are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations.

- The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

- The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects on the cells.

4. MTT Addition and Incubation:

- After the incubation period, a sterile MTT solution is added to each well.

- The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

- The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

- The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

7. Data Analysis:

- The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Cytotoxic Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a plausible mechanism for its cytotoxic effects could involve the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated in relation to this compound's mechanism of action.

References

Early-Stage Research on Cynanoside Bioactivity: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the bioactivity of Cynanoside J is limited. This guide provides an in-depth overview of the bioactivity of Cynanoside F, a closely related C21 steroidal glycoside isolated from the same plant genus, Cynanchum. The data presented here for Cynanoside F is intended to serve as a technical reference for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Introduction

Cynanosides are a class of C21 steroidal glycosides, primarily isolated from plants of the Cynanchum genus, which have been used in traditional medicine for their anti-inflammatory properties. Early-stage research has identified Cynanoside F as a promising bioactive compound with potent anti-inflammatory effects, particularly in the context of skin inflammation. This technical guide summarizes the current understanding of Cynanoside F's bioactivity, its mechanism of action, and the experimental protocols used in its preclinical evaluation.

Bioactivity and Mechanism of Action

Cynanoside F has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The primary mechanism of action is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the expression of pro-inflammatory genes.

In Vitro Anti-inflammatory Effects

In murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), Cynanoside F has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1][2][3] Notably, this inhibitory effect is not mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. Instead, Cynanoside F significantly reduces the phosphorylation of key MAPK family members: p38, JNK, and ERK.[3][4] This, in turn, inhibits the activation of the downstream transcription factor, activator protein-1 (AP-1), which is responsible for regulating the expression of numerous inflammatory genes.[3][4]

In Vivo Anti-inflammatory Effects

The anti-inflammatory properties of Cynanoside F have been confirmed in an oxazolone-induced atopic dermatitis (AD) mouse model.[3][4] Topical application of Cynanoside F in this model resulted in a marked reduction in the clinical signs of AD, including:

Furthermore, analysis of skin tissue from Cynanoside F-treated mice revealed a significant decrease in the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-4, and thymic stromal lymphopoietin (TSLP).[3][4] Consistent with its in vitro mechanism, a reduction in the phosphorylation of c-Jun and c-Fos, components of the AP-1 transcription factor, was also observed in the skin tissues of treated mice.[3][4]

Quantitative Data

While specific IC50 values for the anti-inflammatory effects of Cynanoside F are not yet widely published, research has consistently demonstrated its dose-dependent inhibitory activity. The following tables summarize the observed effects at tested concentrations.

Table 1: In Vitro Effects of Cynanoside F on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Biomarker | Concentration of Cynanoside F | Observed Effect | Reference |

| Cell Viability | 0.1 µM and 1 µM | No significant cytotoxicity | [4] |

| IL-1β mRNA | 0.1 µM and 1 µM | Significant dose-dependent inhibition | [4] |

| IL-6 mRNA | 0.1 µM and 1 µM | Significant dose-dependent inhibition | [4] |

| IL-1β Protein | 0.1 µM and 1 µM | Dose-dependent inhibition | [4] |

| COX-2 Protein | 0.1 µM and 1 µM | Dose-dependent inhibition | [4] |

| p-p38, p-JNK, p-ERK | 0.1 µM and 1 µM | Significant decrease in phosphorylation | [4] |

| p-c-Jun | 0.1 µM and 1 µM | Consistent inhibition of phosphorylation | [4] |

Table 2: In Vivo Effects of Cynanoside F in an Oxazolone-Induced Atopic Dermatitis Mouse Model

| Parameter | Treatment | Outcome | Reference |

| Epidermal Thickness | Topical Cynanoside F | Marked decrease | [3][4] |

| Mast Cell Infiltration | Topical Cynanoside F | Marked decrease in number | [3][4] |

| Histamine Level | Topical Cynanoside F | Marked decrease | [3][4] |

| IL-1β, IL-4, TSLP mRNA | Topical Cynanoside F | Consistently lowered levels | [3][4] |

| p-c-Jun, p-c-Fos | Topical Cynanoside F | Lowered protein levels | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Cynanoside F's bioactivity.

In Vitro Anti-inflammatory Assay in RAW264.7 Cells

Objective: To assess the effect of Cynanoside F on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Cynanoside F

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

TRIzol reagent for RNA extraction

-

Reverse transcription and quantitative real-time PCR (qRT-PCR) reagents and primers for IL-1β, IL-6, and a housekeeping gene (e.g., β-actin).

-

Antibodies for Western blot: anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-COX-2, anti-IL-1β, and corresponding total protein and loading control antibodies (e.g., β-actin).

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of Cynanoside F for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

LPS Stimulation and Treatment:

-

Pre-treat RAW264.7 cells with non-toxic concentrations of Cynanoside F (e.g., 0.1 µM and 1 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for IL-1β, IL-6, and β-actin.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Oxazolone-Induced Atopic Dermatitis Mouse Model

Objective: To evaluate the therapeutic effect of Cynanoside F on skin inflammation in an AD mouse model.

Materials:

-

Female BALB/c or SKH-1 hairless mice

-

Oxazolone

-

Acetone and olive oil (vehicle)

-

Cynanoside F solution

-

Calipers for measuring ear thickness

-

Reagents for histology (formalin, paraffin, hematoxylin, and eosin)

-

Reagents for ELISA or other methods to measure histamine levels.

-

Reagents for qRT-PCR analysis of skin tissue.

Procedure:

-

Sensitization Phase:

-

Shave the abdominal skin of the mice.

-

Apply a solution of oxazolone (e.g., 1.5% in acetone:olive oil) to the shaved abdomen on day 0.

-

-

Challenge Phase:

-

After 7 days, challenge the mice by applying a lower concentration of oxazolone (e.g., 1% in acetone:olive oil) to the right ear. The left ear can serve as a vehicle control.

-

-

Treatment:

-

Topically apply the Cynanoside F solution or vehicle to the right ear 30 minutes before and 15 minutes after the oxazolone challenge. Repeat this procedure for a specified duration (e.g., daily for several days).

-

-

Assessment of Inflammation:

-

Measure the ear thickness of both ears daily using calipers. The difference in thickness between the right and left ear indicates the degree of edema.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the mice and collect the ear tissue.

-

Fix the tissue in formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

-

Biochemical and Molecular Analysis:

-

Homogenize a portion of the ear tissue to measure histamine levels using an ELISA kit.

-

Isolate RNA from another portion of the ear tissue to analyze the expression of pro-inflammatory cytokines (IL-1β, IL-4, TSLP) by qRT-PCR.

-

Extract protein from the remaining tissue to analyze the phosphorylation of AP-1 components (c-Jun, c-Fos) by Western blot.

-

Visualizations

Signaling Pathway

Caption: Cynanoside F inhibits inflammation by suppressing the MAPK/AP-1 signaling pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory effects of Cynanoside F.

Experimental Workflow: In Vivo Atopic Dermatitis Model

Caption: Workflow for the in vivo evaluation of Cynanoside F in an atopic dermatitis model.

References

- 1. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. biocytogen.com [biocytogen.com]

- 3. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Cynanoside F: A Technical Guide

Disclaimer: While the initial request specified spectroscopic data for Cynanoside J, an extensive search of publicly available scientific literature did not yield specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this compound. However, substantial information was available for a closely related compound, Cynanoside F . This technical guide will therefore focus on the spectroscopic data and biological activity of Cynanoside F, a pregnane-type steroidal glycoside isolated from the medicinal plant Cynanchum atratum. This information is crucial for researchers, scientists, and drug development professionals working with this class of compounds.

Executive Summary

Cynanoside F has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comprehensive overview of its spectroscopic characteristics and its role in modulating cellular signaling pathways. The presented data is essential for the identification, characterization, and further investigation of Cynanoside F and similar natural products.

Spectroscopic Data of Cynanoside F

Mass Spectrometry (MS) Data

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For Cynanoside F, High-Resolution Mass Spectrometry (HRMS) would be employed to obtain a precise mass measurement.

| Parameter | Expected Value |

| Molecular Formula | C34H52O12 |

| Molecular Weight | 652.77 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Observed Ion (m/z) | [M+Na]+, [M+H]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Data (Predicted for Aglycone Moiety in CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 1.0-1.2 | m | |

| H-2 | 1.4-1.6 | m | |

| H-3 | 3.5-3.7 | m | |

| ... | ... | ... | ... |

| H-18 (CH₃) | 0.8-0.9 | s | |

| H-19 (CH₃) | 0.9-1.0 | s | |

| H-21 (CH₃) | 2.1-2.2 | s |

¹³C NMR Data (Predicted for Aglycone Moiety in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 30-40 |

| C-2 | 25-35 |

| C-3 | 70-80 |

| ... | ... |

| C-18 | 15-25 |

| C-19 | 15-25 |

| C-20 | 205-215 (Ketone) |

| C-21 | 25-35 |

Note: The actual chemical shifts for the glycosidic moieties would appear in characteristic regions of the NMR spectra (e.g., anomeric protons between 4.5-5.5 ppm in ¹H NMR and 95-105 ppm in ¹³C NMR).

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized protocols for the isolation and analysis of steroidal glycosides like Cynanoside F.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Cynanchum atratum) is typically extracted with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to multiple chromatographic steps for purification. This often includes column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused directly into the mass spectrometer or injected via an HPLC system.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a specific mass range (e.g., m/z 100-1000).

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex signals of natural products.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling).

-

2D NMR: Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range carbon-proton correlations.

-

Biological Activity and Signaling Pathway

Cynanoside F has been shown to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.

The diagram below illustrates the experimental workflow to investigate the effect of Cynanoside F on the MAPK signaling pathway.

Caption: Experimental workflow to assess Cynanoside F's effect on MAPK signaling.

The following diagram illustrates the logical relationship of Cynanoside F's inhibitory action on the MAPK signaling cascade.

Caption: Cynanoside F inhibits the phosphorylation of key MAPK proteins.

Conclusion

Cynanoside F represents a promising natural product with well-documented anti-inflammatory activity mediated through the inhibition of the MAPK signaling pathway. The spectroscopic and experimental data outlined in this guide provide a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into Cynanoside F and its analogs may lead to the development of novel therapeutic agents for inflammatory diseases.

References

The Therapeutic Potential of Cynanoside J: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of a Promising C21 Steroidal Glycoside in Oncology

This technical guide provides a comprehensive analysis of Cynanoside J, a C21 steroidal glycoside with emerging therapeutic potential, particularly in the field of oncology. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the current state of knowledge surrounding this natural compound.

This compound is a naturally occurring C21 steroidal glycoside that has been isolated from Cynanchum taihangense and Cynanchum atratum, plants with a history in traditional medicine.[1][2][3][4] While research on this compound is in its early stages, initial studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies. The broader Cynanchum genus, from which this compound is derived, is known for a range of pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects, providing a rich context for the therapeutic exploration of its individual constituents.[1][2][3][4]

Cytotoxic Activity of this compound

The primary therapeutic potential of this compound identified to date lies in its cytotoxic activity against human cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cells.

Quantitative Data on Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines, providing a quantitative measure of its cytotoxic potency.[5]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human promyelocytic leukemia | 6.38 |

| THP-1 | Human monocytic leukemia | 5.82 |

| Caco-2 | Human colorectal adenocarcinoma | 6.76 |

These IC50 values indicate that this compound exhibits moderate cytotoxic activity in the low micromolar range against these leukemia and colorectal cancer cell lines.

Experimental Protocols

The following section details the general methodologies employed in the preliminary cytotoxic screening of this compound.

Cell Culture and Maintenance

Human cancer cell lines (HL-60, THP-1, and Caco-2) are cultured in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Logical Workflow of Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxic potential of a compound like this compound.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Future Directions and Conclusion

The initial findings on the cytotoxic activity of this compound are promising and warrant further investigation. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. Investigating its efficacy in in vivo models will be a critical next step in evaluating its true therapeutic potential. Furthermore, exploring its effects on a broader range of cancer cell lines could reveal a wider spectrum of activity.

References

Methodological & Application

Application Notes & Protocols: Extraction of Cynanoside J from Cynanchum Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynanoside J is a pregnane glycoside that has been isolated from the roots of Cynanchum atratum, a plant used in traditional medicine. Pregnane glycosides from Cynanchum species have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from Cynanchum atratum, based on established methodologies for the isolation of related compounds from this genus. The protocol is designed to be a representative guide for laboratory-scale extraction and purification.

Data Presentation

Table 1: Summary of Extraction and Fractionation Parameters

| Parameter | Value/Description | Rationale |

| Plant Material | Dried roots of Cynanchum atratum | The roots are reported as the primary source of cynanosides.[1][2] |

| Initial Extraction Solvent | 95% Ethanol | Ethanol is effective for extracting a broad range of secondary metabolites, including glycosides. |

| Extraction Method | Maceration or reflux | Standard methods for the extraction of bioactive compounds from plant materials. |

| Solvent-to-Solid Ratio | 10:1 (v/w) | A common ratio to ensure thorough extraction. |

| Number of Extractions | 3 | To maximize the yield of the target compounds. |

| Fractionation Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol | To separate compounds based on polarity, with pregnane glycosides typically concentrating in the n-butanol fraction. |

Table 2: Chromatographic Purification Parameters

| Parameter | Description |

| Column Chromatography (Step 1) | Silica gel (200-300 mesh) |

| Elution Solvents (Step 1) | Gradient of Chloroform-Methanol |

| Column Chromatography (Step 2) | Reversed-phase C18 silica gel |

| Elution Solvents (Step 2) | Gradient of Methanol-Water |

| Preparative HPLC | Reversed-phase C18 column |

| Mobile Phase (HPLC) | Acetonitrile-Water gradient |

Experimental Protocols

Preparation of Plant Material

-

Obtain dried roots of Cynanchum atratum.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

-

Store the powdered material in a cool, dry place until use.

Extraction

-

Weigh 1 kg of the powdered Cynanchum atratum roots.

-

Macerate the powder in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

-

Alternatively, for a more exhaustive extraction, reflux the powder in 10 L of 95% ethanol for 2 hours.

-

Filter the extract through cheesecloth and then filter paper to remove the solid plant material.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation

-

Suspend the crude ethanol extract in 1 L of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition the aqueous suspension sequentially with an equal volume of: a. Petroleum ether (3 times) to remove nonpolar compounds like fats and waxes. b. Ethyl acetate (3 times) to remove compounds of intermediate polarity. c. n-Butanol (3 times) to extract the glycosides.

-

Collect the n-butanol fractions and concentrate them under reduced pressure to yield the n-butanol extract, which is enriched with cynanosides.

Column Chromatography

a. Silica Gel Chromatography

-

Prepare a silica gel (200-300 mesh) column packed in chloroform.

-

Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

Combine fractions containing similar compound profiles, based on TLC analysis.

b. Reversed-Phase C18 Chromatography

-

Pack a column with reversed-phase C18 silica gel.

-

Dissolve the cynanoside-rich fractions obtained from the silica gel chromatography in a minimal amount of methanol.

-

Load the sample onto the C18 column.

-

Elute the column with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).

-

Collect fractions and monitor by TLC or analytical HPLC.

-

Combine fractions that show the presence of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound by analytical HPLC and its structure by spectroscopic methods (e.g., MS and NMR).

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Hypothesized Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, the related compound Cynanoside F has been shown to suppress the MAPK/AP-1 signaling pathway. This pathway is presented as a representative model.

Caption: MAPK/AP-1 Signaling Pathway Inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Quantification of Cynanoside J

This document provides a comprehensive guide to a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a C21 steroidal glycoside. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who are working with plant extracts containing this compound.

Introduction

This compound is a C21 steroidal glycoside, a class of saponins found in various plant species of the Cynanchum genus, belonging to the Asclepiadaceae family. These compounds, including this compound, are of significant interest due to their potential biological activities. Accurate and precise quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and further pharmacological studies. This application note details a robust HPLC method for this purpose.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector for the separation and quantification of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Sample Preparation

-

Plant Material: Collect and properly identify the plant material (e.g., roots of Cynanchum sp.). Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Transfer the powder to a conical flask and add 50 mL of 80% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm membrane filter.

-

Collect the filtrate for HPLC analysis.

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |

| Gradient Elution | 0-10 min, 20-40% A10-30 min, 40-60% A30-40 min, 60-80% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector at 210 nm orEvaporative Light Scattering Detector (ELSD) |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Precision (RSD%) | Intra-day and Inter-day precision ≤ 2% |

| Accuracy (% Recovery) | 98% - 102% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | The peak of this compound should be well-resolved from other components in the sample matrix. |

Data Presentation

Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 150 | 2,250,000 |

| 200 | 3,000,000 |

Method Validation Summary

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Intra-day Precision (RSD%) | 1.2% |

| Inter-day Precision (RSD%) | 1.8% |

| Accuracy (% Recovery) | 99.5% |

| LOD (µg/mL) | 0.5 |

| LOQ (µg/mL) | 1.5 |

Visualizations

High-Speed Counter-Current Chromatography: A Powerful Technique for the Purification of Cynanoside J

[Opening Statement] High-speed counter-current chromatography (HSCCC) has emerged as a highly efficient and reliable liquid-liquid partition chromatography technique for the separation and purification of bioactive compounds from natural products. This application note details a comprehensive protocol for the purification of Cynanoside J, a C21 steroidal glycoside from Cynanchum auriculatum, utilizing HSCCC. This method offers significant advantages over traditional solid-phase chromatography, including the elimination of irreversible sample adsorption, high sample loading capacity, and excellent reproducibility.

Introduction to this compound and HSCCC

Cynanchum auriculatum is a medicinal plant rich in various bioactive constituents, notably C21 steroidal glycosides, which have demonstrated a range of pharmacological activities, including neuroprotective effects.[1] this compound is one such steroidal glycoside present in this plant. The complexity of the crude plant extract necessitates a robust purification strategy to isolate this compound with high purity for further pharmacological and clinical research.

High-speed counter-current chromatography is a support-free liquid-liquid partition chromatographic technique that utilizes a two-phase solvent system to separate compounds based on their differential partitioning between the two immiscible liquid phases. The absence of a solid stationary phase minimizes sample loss and degradation, making it an ideal method for the purification of delicate natural products.

Experimental Protocols

Preparation of Crude Extract from Cynanchum auriculatum

A two-step extraction process is employed to obtain a crude extract enriched with this compound.

Protocol:

-

Ethanol Extraction:

-

Air-dried and powdered roots of Cynanchum auriculatum are subjected to extraction with 95% ethanol.

-

The mixture is refluxed or sonicated to enhance extraction efficiency.

-

The ethanol extract is then filtered and concentrated under reduced pressure to yield a crude residue.

-

-

Liquid-Liquid Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The C21 steroidal glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions. These fractions are collected and combined for subsequent HSCCC purification.

-

HSCCC System and Solvent Selection

The success of HSCCC separation is critically dependent on the selection of an appropriate two-phase solvent system. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically in the range of 0.5 to 2.0.

Two-Phase Solvent System Selection:

A series of solvent systems are evaluated to determine the optimal K value for this compound. A common and versatile system for the separation of steroidal glycosides is a mixture of n-hexane-ethyl acetate-methanol-water (HEMWat) . The volume ratio of these solvents is systematically varied to achieve the desired partitioning.

Example Protocol for Solvent System Selection:

-

Prepare several biphasic solvent systems with varying ratios of HEMWat (e.g., 1:1:1:1, 2:8:3:7, 4:6:4:6 v/v/v/v).

-

Add a small amount of the crude extract to a test tube containing the equilibrated two-phase solvent system.

-

Shake the tube vigorously and allow the layers to separate.

-

Analyze the concentration of this compound in both the upper and lower phases using High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (K) as the concentration of the analyte in the stationary phase divided by its concentration in the mobile phase.

HSCCC Purification Protocol

Instrumentation:

-

A commercial HSCCC instrument equipped with a multi-layer coil column, a constant flow pump, a sample injection valve, and a fraction collector.

-

A UV-Vis detector for monitoring the effluent.